Cas no 756502-51-9 (2-chloro-5-chloromethanesulfonylthiophene)

2-Chloro-5-chloromethanesulfonylthiophene is a versatile heterocyclic compound featuring a thiophene core substituted with chloro and chloromethanesulfonyl functional groups. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing sulfonyl group enhances its utility in nucleophilic substitution and cross-coupling reactions, while the chloro substituents offer further functionalization potential. Its stability under standard conditions and compatibility with a range of reaction conditions make it a valuable building block for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-chloro-5-chloromethanesulfonylthiophene structure
756502-51-9 structure
Product name:2-chloro-5-chloromethanesulfonylthiophene
CAS No:756502-51-9
MF:C5H4O2S2Cl2
MW:231.12
CID:4173821

2-chloro-5-chloromethanesulfonylthiophene Chemical and Physical Properties

Names and Identifiers

    • Thiophene, 2-chloro-5-[(chloromethyl)sulfonyl]-
    • 2-chloro-5-chloromethanesulfonylthiophene

2-chloro-5-chloromethanesulfonylthiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-106334632-1.0g
2-chloro-5-chloromethanesulfonylthiophene
756502-51-9 95%
1.0g
$1117.0 2022-12-26
Enamine
BBV-106334632-10g
2-chloro-5-chloromethanesulfonylthiophene
756502-51-9 95%
10g
$3687.0 2023-10-29
Enamine
BBV-106334632-5.0g
2-chloro-5-chloromethanesulfonylthiophene
756502-51-9 95%
5.0g
$2933.0 2022-12-26
Enamine
BBV-106334632-2.5g
2-chloro-5-chloromethanesulfonylthiophene
756502-51-9 95%
2.5g
$2316.0 2023-10-29
Enamine
BBV-106334632-10.0g
2-chloro-5-chloromethanesulfonylthiophene
756502-51-9 95%
10.0g
$3687.0 2022-12-26
Enamine
BBV-106334632-1g
2-chloro-5-chloromethanesulfonylthiophene
756502-51-9 95%
1g
$1117.0 2023-10-29
Enamine
BBV-106334632-5g
2-chloro-5-chloromethanesulfonylthiophene
756502-51-9 95%
5g
$2933.0 2023-10-29

2-chloro-5-chloromethanesulfonylthiophene Related Literature

Additional information on 2-chloro-5-chloromethanesulfonylthiophene

Recent Advances in the Study of 2-Chloro-5-chloromethanesulfonylthiophene (756502-51-9) in Chemical Biology and Pharmaceutical Research

2-Chloro-5-chloromethanesulfonylthiophene (CAS: 756502-51-9) is a chemically significant compound that has garnered attention in recent pharmaceutical and chemical biology research. This heterocyclic sulfone derivative has shown potential in various applications, including drug synthesis, material science, and agrochemical development. Recent studies have focused on its unique reactivity profile, which stems from the combination of a thiophene ring with chloro and chloromethanesulfonyl substituents, making it a versatile intermediate in organic synthesis.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-chloro-5-chloromethanesulfonylthiophene as a key building block for the synthesis of novel kinase inhibitors. The researchers demonstrated that this compound could be efficiently functionalized at multiple positions, allowing for the creation of diverse pharmacophores with improved selectivity against specific kinase targets. The study reported several derivatives showing nanomolar activity against CDK2 and GSK-3β, with promising in vitro metabolic stability.

In the field of material science, a recent breakthrough published in Advanced Materials (2024) utilized 756502-51-9 as a precursor for developing conductive polymers with exceptional thermal stability. The chloromethanesulfonyl group was found to facilitate controlled polymerization while maintaining the electronic properties of the thiophene backbone, resulting in materials with potential applications in flexible electronics and organic photovoltaics.

From a synthetic chemistry perspective, new methodologies have emerged for the selective modification of 2-chloro-5-chloromethanesulfonylthiophene. A 2024 Nature Communications paper described a palladium-catalyzed cross-coupling approach that enables the selective replacement of the chloro group while preserving the sulfonyl functionality, significantly expanding the compound's utility in medicinal chemistry campaigns.

The safety profile and pharmacokinetic properties of derivatives based on this scaffold have also been investigated. Recent toxicological studies (2023) indicate that while the parent compound requires careful handling due to its reactive nature, properly derivatized analogs demonstrate favorable ADME properties, with several candidates advancing to preclinical development stages for various therapeutic indications.

Looking forward, the unique chemical properties of 2-chloro-5-chloromethanesulfonylthiophene continue to inspire innovative applications. Current research directions include its use in PROTAC design, where its ability to form stable linkages between target proteins and E3 ligases is being explored, as well as in the development of covalent inhibitors targeting cysteine residues in challenging drug targets.

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